3-(3-Methylphenoxy)-2-butanone
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Overview
Description
3-(3-Methylphenoxy)-2-butanone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a butanone group attached to a 3-methylphenoxy moiety
Mechanism of Action
Target of Action
It is known that similar compounds, such as mcpa and mcpb, which are derivatives of o-cresol , have been used as herbicides and molluscicides . These compounds typically target specific enzymes or pathways in pests, disrupting their normal functions and leading to their death .
Mode of Action
Based on its structural similarity to other phenoxy compounds, it may interact with its targets by mimicking natural substrates or inhibitors, thereby disrupting normal biological processes . For example, metaldehyde, a related molluscicide, causes the target organism to produce excess mucus, leading to dehydration and death .
Biochemical Pathways
For instance, some phenoxy herbicides act by mimicking the auxin growth hormone indoleacetic acid, causing rapid, uncontrolled growth in targeted plants .
Pharmacokinetics
Similar compounds are known to be rapidly absorbed and distributed throughout the body, metabolized by various enzymes, and excreted primarily in urine .
Result of Action
Based on the effects of similar compounds, it can be inferred that this compound may disrupt normal cellular functions, leading to cell death .
Action Environment
The action, efficacy, and stability of 3-(3-Methylphenoxy)-2-butanone can be influenced by various environmental factors. For instance, similar compounds such as metaldehyde are known to run off readily from fields and enter surface water bodies due to their physicochemical properties . The presence of this compound in the environment could potentially affect non-target organisms and ecosystems.
Biochemical Analysis
Biochemical Properties
It is known that the compound can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is complex and depends on the specific biochemical context .
Cellular Effects
It is hypothesized that the compound may influence cell function, potentially impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed that the compound may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is likely that the compound’s effects may change over time, potentially due to factors such as stability, degradation, and long-term effects on cellular function .
Dosage Effects in Animal Models
The effects of different dosages of 3-(3-Methylphenoxy)-2-butanone in animal models are not well studied. It is possible that the compound may exhibit threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
The metabolic pathways involving this compound are not well characterized. The compound may interact with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
The compound may interact with transporters or binding proteins, and could potentially affect its localization or accumulation .
Subcellular Localization
The subcellular localization of this compound is not well known. The compound may be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Methylphenoxy)-2-butanone can be achieved through several methods. One common approach involves the reaction of 3-methylphenol with 2-butanone in the presence of a suitable catalyst. The reaction typically requires heating and may involve the use of a base to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale reactions using optimized conditions to maximize yield and purity. The process may include steps such as distillation and recrystallization to purify the final product .
Chemical Reactions Analysis
Types of Reactions
3-(3-Methylphenoxy)-2-butanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like nitric acid (HNO₃) for nitration or bromine (Br₂) for bromination are commonly employed.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
3-(3-Methylphenoxy)-2-butanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
Cresols: 3-Methylphenol (meta-cresol) is a structurally related compound with similar aromatic properties.
Phenoxybutanones: Other phenoxybutanone derivatives with different substituents on the aromatic ring.
Uniqueness
3-(3-Methylphenoxy)-2-butanone is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
3-(3-methylphenoxy)butan-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-8-5-4-6-11(7-8)13-10(3)9(2)12/h4-7,10H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BQNUTTZYSFNIJM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC(C)C(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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